molecular formula C7H10N2O B2704486 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine CAS No. 95924-27-9

3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine

Cat. No. B2704486
CAS RN: 95924-27-9
M. Wt: 138.17
InChI Key: GFSGKPYPGLEOOI-UHFFFAOYSA-N
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Description

The compound “3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine” is a complex organic molecule. It likely contains a cyclopropyl group (a three-carbon ring), an oxazole ring (a five-membered ring containing nitrogen and oxygen), and an amine group (nitrogen with a lone pair of electrons) .


Chemical Reactions Analysis

The chemical reactions involving “3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine” would likely depend on its specific structure and the conditions under which it’s reacted. Isoxazoles, for example, can undergo a variety of reactions, including metal-free synthetic routes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine” would depend on its specific structure. For instance, 3-(1-Methylcyclopropyl)propan-1-amine has a molecular weight of 113.2 and is a liquid at room temperature .

Scientific Research Applications

Mechanism of Action

properties

IUPAC Name

3-(1-methylcyclopropyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-7(2-3-7)5-4-6(8)10-9-5/h4H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSGKPYPGLEOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=NOC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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